ジフェナクム

概要

説明

化合物「ポリプロピレン, ラット」は、広く使用されている熱可塑性ポリマーであるポリプロピレンを指します。ポリプロピレンは、その汎用性、耐久性、およびさまざまな化学的および物理的ストレスに対する耐性で知られています。包装、自動車、繊維、消費財など、さまざまな業界で広く使用されています。

科学的研究の応用

Polypropylene has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a model polymer for studying polymerization mechanisms and reaction kinetics. In biology, polypropylene is employed in the fabrication of laboratory equipment, such as pipette tips and microcentrifuge tubes, due to its chemical resistance and low cost. In medicine, polypropylene is used in the production of medical devices, such as syringes and surgical sutures, owing to its biocompatibility and sterilizability. In industry, polypropylene is utilized in the manufacturing of automotive components, packaging materials, and textiles .

作用機序

ポリプロピレンの作用機序は、さまざまな分子標的および経路との相互作用を含みます。生物系では、ポリプロピレンは比較的不活性であり、細胞成分とは容易に相互作用しません。その物理的特性(引張強度、柔軟性など)により、さまざまな用途に適しています。 化学反応では、ポリプロピレンは鎖の切断と架橋を起こす可能性があり、分子量と機械的特性の変化につながります .

類似化合物の比較

ポリプロピレンは、ポリエチレンやポリ塩化ビニルなどの他の熱可塑性ポリマーと比較されることがよくあります。ポリエチレンと比較して、ポリプロピレンは引張強度が高く、耐熱性、耐薬品性に優れています。一方、ポリ塩化ビニルは、より硬く、難燃性がありますが、化学的分解に対する耐性が低くなります。 これらの特性のユニークな組み合わせにより、ポリプロピレンは、強度、柔軟性、耐薬品性のバランスが求められる用途に最適な選択肢となっています .

類似化合物のリスト:- ポリエチレン

- ポリ塩化ビニル

- ポリスチレン

- ポリエチレンテレフタレート

Safety and Hazards

将来の方向性

An innovative nanobody-based high-biocompatibility gold interdigitated microelectrode electrochemical bioimpedance sensor has been developed for the ultrasensitive detection of Difenacoum in human serum . This indicates a potential future direction for Difenacoum monitoring with high accuracy and precision .

生化学分析

Biochemical Properties

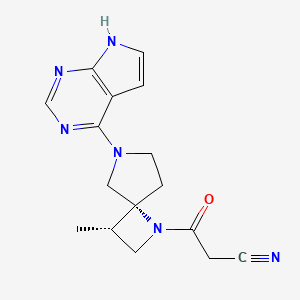

Difenacoum interacts with various enzymes and proteins in biochemical reactions. It acts as a vitamin K antagonist, disrupting the blood clotting process . This interaction with the clotting cascade involves several enzymes and proteins, including factors II, VII, IX, and X .

Cellular Effects

Difenacoum affects various types of cells and cellular processes. It influences cell function by disrupting normal blood clotting, leading to internal bleeding and hemorrhaging . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Difenacoum exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits the enzyme vitamin K epoxide reductase, preventing the recycling of vitamin K and thereby reducing the production of vitamin K-dependent clotting factors .

Temporal Effects in Laboratory Settings

Over time, Difenacoum’s effects can change in laboratory settings. It has been shown to be stable and degrade slowly, with long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Difenacoum vary with different dosages in animal models. At high doses, it can cause toxic or adverse effects, including internal bleeding and death .

Metabolic Pathways

Difenacoum is involved in the metabolic pathway of vitamin K recycling. It interacts with the enzyme vitamin K epoxide reductase, preventing the recycling of vitamin K and thereby reducing the production of vitamin K-dependent clotting factors .

Transport and Distribution

Difenacoum is transported and distributed within cells and tissues. It is lipophilic and can accumulate in the liver and pancreas .

Subcellular Localization

Difenacoum is localized within the cell where it interacts with the enzyme vitamin K epoxide reductase, which is found in the endoplasmic reticulum . This interaction disrupts the normal function of this organelle and impacts the cell’s ability to produce clotting factors .

準備方法

合成経路と反応条件: ポリプロピレンは、プロピレンモノマーの重合によって合成されます。最も一般的な方法は、ジグロ-ナッタ重合であり、塩化チタンと有機アルミニウム化合物からなる触媒系を使用します。 反応は通常、低温および低圧で実施され、優れた機械的特性を持つ高分子量ポリプロピレンが得られます .

工業的生産方法: ポリプロピレンの工業的生産には、大規模な重合反応器が使用されます。プロセスは、プロピレン原料の精製から始まり、触媒の存在下で重合が行われます。次に、ポリマーを触媒から分離し、洗浄および乾燥して最終製品を得ます。 気相重合やバルク重合などの高度な技術も、生産効率と製品品質の向上に使用されています .

化学反応の分析

反応の種類: ポリプロピレンは、酸化、還元、置換など、さまざまな化学反応を起こします。酸化反応は、ポリプロピレンが酸素やその他の酸化剤にさらされると起こり、ヒドロペルオキシドが形成され、その後ポリマーの分解が起こります。還元反応はそれほど一般的ではありませんが、特定の条件下で起こることがあります。 置換反応は、ポリマー鎖の水素原子を他の官能基に置き換えることを伴います .

一般的な試薬と条件: ポリプロピレンの化学反応で使用される一般的な試薬には、酸素、過酸化水素、およびさまざまなハロゲンが含まれます。酸化反応は通常、高温で、遷移金属化合物などの触媒の存在下で起こります。 置換反応では、触媒として強酸または強塩基を使用する必要がある場合があります .

形成される主な生成物: ポリプロピレンの化学反応から形成される主な生成物には、アルコール、ケトン、カルボン酸などの酸化誘導体があります。 これらの生成物は、ポリマーの物理的および化学的特性を大幅に変更し、さまざまな用途における性能に影響を与える可能性があります .

科学研究への応用

ポリプロピレンは、その独特の特性により、幅広い科学研究への応用があります。化学では、重合機構と反応速度論を研究するためのモデルポリマーとして使用されます。生物学では、ポリプロピレンは、その耐薬品性と低コスト性から、ピペットチップやマイクロ遠心管などの実験機器の製造に使用されています。医学では、ポリプロピレンは、生体適合性と滅菌のしやすさから、注射器や手術糸などの医療機器の製造に使用されています。 産業では、ポリプロピレンは、自動車部品、包装材料、繊維の製造に使用されています .

類似化合物との比較

Polypropylene is often compared with other thermoplastic polymers, such as polyethylene and polyvinyl chloride. Compared to polyethylene, polypropylene has higher tensile strength, better resistance to heat, and greater chemical resistance. Polyvinyl chloride, on the other hand, is more rigid and has better flame retardancy but is less resistant to chemical degradation. The unique combination of properties makes polypropylene a preferred choice for applications requiring a balance of strength, flexibility, and chemical resistance .

List of Similar Compounds:- Polyethylene

- Polyvinyl chloride

- Polystyrene

- Polyethylene terephthalate

特性

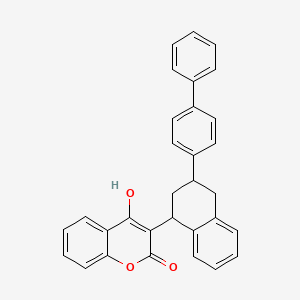

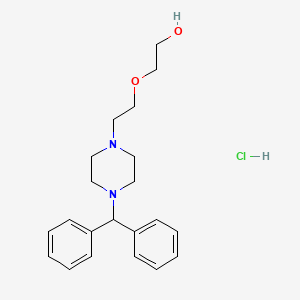

IUPAC Name |

4-hydroxy-3-[3-(4-phenylphenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O3/c32-30-26-12-6-7-13-28(26)34-31(33)29(30)27-19-24(18-23-10-4-5-11-25(23)27)22-16-14-21(15-17-22)20-8-2-1-3-9-20/h1-17,24,27,32H,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQITOLOYMWVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058128 | |

| Record name | Difenacoum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless solid; [HSDB] | |

| Record name | Difenacoum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

290 °C (decomposes before boiling) | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water at 20 °C, 84 mg/L (pH 9.3); 2.5 mg/L (pH 7.3); 0.031 mg/L (pH 5.2), In water at 20 °C, 0.0025 mg/L at pH 4.0; 0.483 mg/L at pH 6.5; 3.72 mg/L at pH 8.9, Slightly soluble in alcohols; soluble in acetone, chloroform, and other chlorinated solvents., Moderately soluble in acetone and ethanol; practically insoluble in petroleum ether, In acetone, chloroform >50; ethyl acetate 2, benzene 0.6 (all in g/L at 25 °C) | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 at 21.5 °C | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000012 [mmHg], VP: 1.2X10-6 mm Hg at 45 °C, 5.0X10-11 mm Hg at 25 °C (Estimated high-end value) | |

| Record name | Difenacoum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... The pharmacological response /of rabbits/ to the anticoagulants was measured as changes in prothrombin complex activity, from which the rate of clotting factor synthesis was determined. Clotting factor synthesis recovered in a monophasic fashion after a single iv dose of warfarin, compared with a more complex biphasic, pattern of recovery of clotting factor synthesis after admin of ...difenacoum. The slope (m) of the intensity of effect-log (amount of drug in the body) curve was derived for each anticoagulant. There was no significant difference in the value of m after single iv doses of racemic, R-, and S-warfarin, difenacoum and brodifacoum, which is consistent with the hypothesis that all the 4-hydroxycoumarin anticoagulants produce their anticoagulant effect by acting at the same receptor site, vitamin K epoxide reductase. ..., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase. The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/, Second-generation anticoagulant rodenticide. Inhibits the vitamin K-dependent steps in the synthesis of clotting factors II, VII, IX, and X. Duration of action is much longer than that of warfarin., Rodenticide anticoagulants inhibit the dithiothreitol-dependent vitamin K reductase reactions and prevent vitamin K hydroquinone regeneration, which is evident by the significant incr in serum vitamin 2,3 epoxide levels and a concurrent incr in the serum vitamin K epoxide-vitamin K ratio. Inhibition of vitamin K reductases indirectly inhibits active prothrombin complex protein formation. Rodenticide anticoagulants inhibit vitamin K regeneration almost immediately, but the anticoagulant effect is delayed until the vitamin K stores are depleted and sufficient active coagulation factors are removed from circulation. | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Off-white powder | |

CAS No. |

56073-07-5 | |

| Record name | Difenacoum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56073-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenacoum [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056073075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenacoum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl)-4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFENACOUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBA3K9U26B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

215-217 °C | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B607047.png)